Cas no 2649060-24-0 (N-(4-chloro-3-nitrophenyl)-4,5-dihydro-1H-imidazol-2-amine)

N-(4-chloro-3-nitrophenyl)-4,5-dihydro-1H-imidazol-2-amine is a specialized organic compound featuring a chloronitrophenyl group linked to a dihydroimidazole amine. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both chloro and nitro substituents enhances its electrophilic properties, facilitating further functionalization. The dihydroimidazole moiety contributes to its potential as a ligand or building block in heterocyclic chemistry. Its well-defined molecular architecture ensures consistent performance in synthetic applications, particularly in the development of biologically active molecules. The compound is typically handled under controlled conditions due to its reactive functional groups, ensuring stability and purity in research and industrial settings.
N-(4-chloro-3-nitrophenyl)-4,5-dihydro-1H-imidazol-2-amine structure
2649060-24-0 structure
Product name:N-(4-chloro-3-nitrophenyl)-4,5-dihydro-1H-imidazol-2-amine
CAS No:2649060-24-0
MF:C9H9ClN4O2
Molecular Weight:240.64636015892
CID:6219941
PubChem ID:165717663

N-(4-chloro-3-nitrophenyl)-4,5-dihydro-1H-imidazol-2-amine 化学的及び物理的性質

名前と識別子

    • EN300-738524
    • N-(4-chloro-3-nitrophenyl)-4,5-dihydro-1H-imidazol-2-amine
    • 2649060-24-0
    • インチ: 1S/C9H9ClN4O2/c10-7-2-1-6(5-8(7)14(15)16)13-9-11-3-4-12-9/h1-2,5H,3-4H2,(H2,11,12,13)
    • InChIKey: OFCPJPOEQLAPAF-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1[N+](=O)[O-])NC1=NCCN1

計算された属性

  • 精确分子量: 240.0414032g/mol
  • 同位素质量: 240.0414032g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 304
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.2
  • トポロジー分子極性表面積: 82.2Ų

N-(4-chloro-3-nitrophenyl)-4,5-dihydro-1H-imidazol-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-738524-1.0g
N-(4-chloro-3-nitrophenyl)-4,5-dihydro-1H-imidazol-2-amine
2649060-24-0 95.0%
1.0g
$884.0 2025-03-11
Enamine
EN300-738524-10.0g
N-(4-chloro-3-nitrophenyl)-4,5-dihydro-1H-imidazol-2-amine
2649060-24-0 95.0%
10.0g
$3807.0 2025-03-11
Enamine
EN300-738524-5.0g
N-(4-chloro-3-nitrophenyl)-4,5-dihydro-1H-imidazol-2-amine
2649060-24-0 95.0%
5.0g
$2566.0 2025-03-11
Enamine
EN300-738524-0.05g
N-(4-chloro-3-nitrophenyl)-4,5-dihydro-1H-imidazol-2-amine
2649060-24-0 95.0%
0.05g
$744.0 2025-03-11
Enamine
EN300-738524-0.1g
N-(4-chloro-3-nitrophenyl)-4,5-dihydro-1H-imidazol-2-amine
2649060-24-0 95.0%
0.1g
$779.0 2025-03-11
Enamine
EN300-738524-2.5g
N-(4-chloro-3-nitrophenyl)-4,5-dihydro-1H-imidazol-2-amine
2649060-24-0 95.0%
2.5g
$1735.0 2025-03-11
Enamine
EN300-738524-0.25g
N-(4-chloro-3-nitrophenyl)-4,5-dihydro-1H-imidazol-2-amine
2649060-24-0 95.0%
0.25g
$814.0 2025-03-11
Enamine
EN300-738524-0.5g
N-(4-chloro-3-nitrophenyl)-4,5-dihydro-1H-imidazol-2-amine
2649060-24-0 95.0%
0.5g
$849.0 2025-03-11

N-(4-chloro-3-nitrophenyl)-4,5-dihydro-1H-imidazol-2-amine 関連文献

N-(4-chloro-3-nitrophenyl)-4,5-dihydro-1H-imidazol-2-amineに関する追加情報

Recent Advances in the Study of N-(4-chloro-3-nitrophenyl)-4,5-dihydro-1H-imidazol-2-amine (CAS: 2649060-24-0)

The compound N-(4-chloro-3-nitrophenyl)-4,5-dihydro-1H-imidazol-2-amine (CAS: 2649060-24-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its imidazoline core and nitro-chlorophenyl substituent, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for drug development.

One of the key areas of research has been the synthesis and optimization of N-(4-chloro-3-nitrophenyl)-4,5-dihydro-1H-imidazol-2-amine. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity while reducing byproducts. The researchers employed a multi-step process involving condensation and cyclization reactions, which demonstrated high reproducibility and scalability. This advancement is critical for future large-scale production and clinical applications.

Pharmacological evaluations have revealed that N-(4-chloro-3-nitrophenyl)-4,5-dihydro-1H-imidazol-2-amine exhibits potent inhibitory effects on specific enzyme targets, particularly those involved in inflammatory pathways. In vitro studies using human cell lines showed significant downregulation of pro-inflammatory cytokines, suggesting potential applications in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. These findings were further supported by in vivo models, where the compound demonstrated efficacy in reducing inflammation with minimal side effects.

Another noteworthy study explored the compound's potential as an anticancer agent. Researchers found that N-(4-chloro-3-nitrophenyl)-4,5-dihydro-1H-imidazol-2-amine induces apoptosis in certain cancer cell lines by modulating key signaling pathways. The compound's ability to selectively target cancer cells while sparing normal cells highlights its therapeutic advantage. Ongoing research aims to elucidate the precise molecular mechanisms underlying this selectivity and to optimize the compound's pharmacokinetic properties.

Despite these promising results, challenges remain in the development of N-(4-chloro-3-nitrophenyl)-4,5-dihydro-1H-imidazol-2-amine as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further preclinical studies. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and advance the compound toward clinical trials.

In conclusion, N-(4-chloro-3-nitrophenyl)-4,5-dihydro-1H-imidazol-2-amine (CAS: 2649060-24-0) represents a promising candidate for drug development, with applications in inflammation and oncology. Continued research and optimization will be crucial to fully realize its therapeutic potential and bring it closer to clinical use.

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